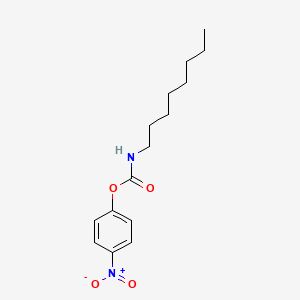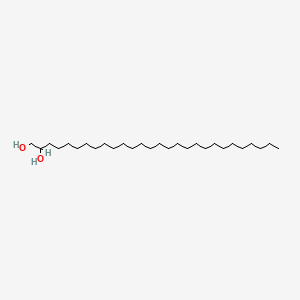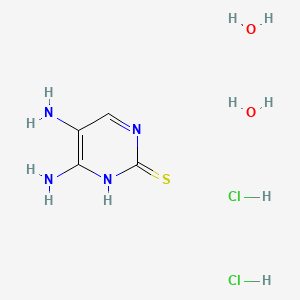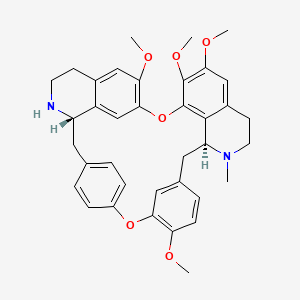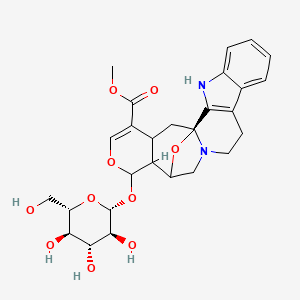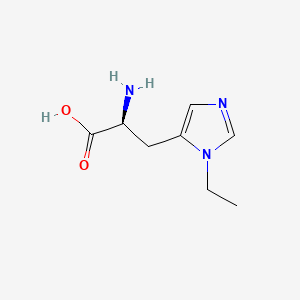
Gleptoferron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gleptoferron is a macromolecular complex composed of ferric hydroxide and dextran glucoheptonic acid. It is primarily used in veterinary medicine, particularly for the prevention and treatment of iron deficiency anemia in young pigs. This compound provides a rapidly absorbed and readily utilizable form of iron, making it highly effective in addressing iron deficiencies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gleptoferron is synthesized by combining ferric hydroxide with dextran glucoheptonic acid. The process involves the formation of a colloidal solution where ferric hydroxide is stabilized by dextran glucoheptonic acid. This complexation ensures the stability and bioavailability of iron.
Industrial Production Methods
In industrial settings, this compound is produced as a sterile aqueous colloidal solution. The production process involves the precise control of reaction conditions to ensure the formation of a stable complex. The solution typically contains 200 mg of elemental iron per milliliter and includes preservatives such as phenol to maintain sterility and stability .
Chemical Reactions Analysis
Types of Reactions
Gleptoferron primarily undergoes complexation reactions due to its nature as a macromolecular complex. It does not participate in typical organic reactions such as oxidation, reduction, or substitution.
Common Reagents and Conditions
The primary reagents involved in the synthesis of this compound are ferric hydroxide and dextran glucoheptonic acid. The reaction conditions include maintaining an aqueous environment and controlling the pH to ensure the stability of the complex.
Major Products Formed
The major product formed from the synthesis of this compound is the stable colloidal solution of ferric hydroxide and dextran glucoheptonic acid. This solution is used directly for its intended applications without further modification.
Scientific Research Applications
Gleptoferron has several scientific research applications, particularly in veterinary medicine. It is used to prevent and treat iron deficiency anemia in young pigs, which is a common issue in modern intensive pig farming. The compound ensures optimal growth performance by providing a readily absorbable form of iron .
In addition to its veterinary applications, this compound is also studied for its potential use in other areas of medicine and biology. Its ability to deliver iron efficiently makes it a candidate for research into iron supplementation therapies for other animals and potentially humans.
Mechanism of Action
Gleptoferron exerts its effects by providing a bioavailable form of iron that can be rapidly absorbed and utilized by the body. The iron from this compound is taken up by macrophages at the injection site and gradually released into the bloodstream. It is then transported by transferrin to various tissues where it is used for hemoglobin synthesis and other essential functions .
The molecular targets of this compound include the enzymes involved in iron metabolism and erythropoiesis. By ensuring an adequate supply of iron, this compound supports the production of red blood cells and prevents anemia.
Comparison with Similar Compounds
Similar Compounds
Iron Dextran: Like gleptoferron, iron dextran is used for iron supplementation.
Ferric Carboxymaltose: Another iron complex used for supplementation, but it differs in its molecular structure and pharmacokinetics.
Iron Sucrose: Used for intravenous iron therapy, iron sucrose has a different stability and release profile compared to this compound.
Uniqueness of this compound
This compound is unique due to its high bioavailability and rapid absorption. Its macromolecular complex ensures that iron is delivered efficiently and utilized effectively by the body. This makes it particularly suitable for preventing and treating iron deficiency anemia in young pigs, where rapid growth and high iron demand are critical factors .
Properties
CAS No. |
57680-55-4 |
|---|---|
Molecular Formula |
C13H25FeO15- |
Molecular Weight |
477.17 g/mol |
InChI |
InChI=1S/C13H24O13.Fe.H2O2/c14-1-4-6(17)8(19)11(22)13(26-4)25-2-3(15)5(16)7(18)9(20)10(21)12(23)24;;1-2/h3-11,13-22H,1-2H2,(H,23,24);;1-2H/p-1/t3?,4-,5?,6-,7?,8+,9?,10?,11-,13+;;/m1../s1 |
InChI Key |
NFJRQODDTXZEBV-MXIFXDQUSA-M |
SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C(C(=O)O)O)O)O)O)O)O)O)O)O.O[O-].[Fe] |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCC(C(C(C(C(C(=O)O)O)O)O)O)O)O)O)O)O.O[O-].[Fe] |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C(C(=O)O)O)O)O)O)O)O)O)O)O.O[O-].[Fe] |
Synonyms |
gleptoferron |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


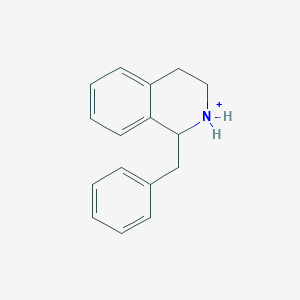

![N-(6-methoxy-3-pyridinyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1228253.png)
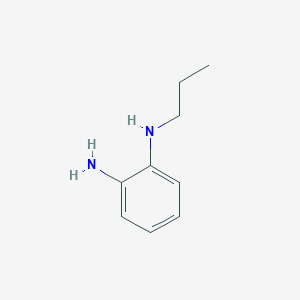
![2-Butenoic acid, 4-[(5-chloro-2-hydroxyphenyl)amino]-4-oxo-, (Z)-](/img/structure/B1228255.png)
